DBCO-NHCO-PEG13-NHS ester
Description
Historical Context and Evolution of Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. numberanalytics.comwikipedia.org The term was first introduced in 2003 by Carolyn R. Bertozzi, who was later awarded the Nobel Prize in Chemistry in 2022 for her groundbreaking work in this field. numberanalytics.comwikipedia.org The core principle of bioorthogonal chemistry is to employ chemical reactions that are orthogonal to the functional groups and reactions found in biological systems, thereby ensuring high selectivity and biocompatibility. numberanalytics.com
The concept emerged from the need to study biomolecules like glycans, lipids, and proteins in their natural environment. wikipedia.orgnih.gov Early methods, such as the Staudinger ligation developed in 2000, were among the first to allow for the modification of biomolecules in living cells. wikipedia.orgacs.org This reaction, involving an azide (B81097) and a triarylphosphine, laid the groundwork for the development of more advanced bioorthogonal reactions. wikipedia.orgnih.gov
Over the years, the field has expanded to include a variety of other reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," and its copper-free counterpart, the strain-promoted azide-alkyne cycloaddition (SPAAC). numberanalytics.comchemrxiv.org These advancements have been driven by the continuous pursuit of faster, more selective, and more biocompatible reactions for a wide range of applications, from diagnostics and imaging to drug delivery. chemrxiv.org
Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Bioconjugation
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a type of bioorthogonal reaction that has become a cornerstone of bioconjugation. chemrxiv.org Unlike its predecessor, CuAAC, SPAAC does not require a cytotoxic copper catalyst, making it suitable for use in living systems. wikipedia.orgrsc.org The reaction relies on the inherent ring strain of a cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), to drive a [3+2] cycloaddition with an azide-containing molecule, forming a stable triazole linkage. nih.gov
The key advantages of SPAAC in bioconjugation include:
Biocompatibility: The absence of a metal catalyst eliminates concerns about cellular toxicity. wikipedia.orgrsc.org
High Selectivity: The DBCO group reacts specifically with azides, avoiding off-target reactions with other functional groups present in biological systems.
Favorable Kinetics: The reaction proceeds efficiently under physiological conditions of temperature and pH. nih.gov
These characteristics make SPAAC an ideal tool for a variety of applications, including the labeling of biomolecules on the surface of living cells, the synthesis of antibody-drug conjugates (ADCs), and the development of targeted drug delivery systems. chemrxiv.orgnih.gov The DBCO moiety within the DBCO-NHCO-PEG13-NHS ester compound is the reactive partner that participates in the SPAAC reaction. medchemexpress.com
Structural and Functional Advantages of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation Architectures
Key Advantages of PEG Linkers:
| Advantage | Description |
| Improved Solubility | PEG's hydrophilic nature enhances the water solubility of hydrophobic molecules, which is crucial for their use in aqueous biological environments. axispharm.comprecisepeg.com |
| Enhanced Stability | The PEG chain can shield conjugated molecules from enzymatic degradation, increasing their stability and prolonging their circulation time in the body. axispharm.comprecisepeg.com |
| Reduced Immunogenicity | PEGylation, the process of attaching PEG chains, can mask immunogenic sites on a biomolecule, reducing the likelihood of an immune response. axispharm.comprecisepeg.com |
| Minimized Steric Hindrance | The flexible and extended nature of the PEG linker provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity. broadpharm.comcreative-biolabs.com |
| Tunable Properties | The length of the PEG chain can be adjusted to fine-tune the pharmacokinetic and biodistribution properties of the resulting conjugate. precisepeg.com |
These attributes make PEG linkers indispensable in the design of sophisticated bioconjugates, including therapeutic proteins, antibody-drug conjugates, and diagnostic imaging agents. axispharm.comcreativepegworks.compurepeg.com The long, hydrophilic PEG13 chain in this compound enhances the water solubility of the molecule and provides a flexible spacer arm that facilitates efficient conjugation to target biomolecules. broadpharm.comcreative-biolabs.comcd-bioparticles.net
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H75N3O19/c56-48(53-16-13-49(57)54-43-46-7-2-1-5-44(46)9-10-45-6-3-4-8-47(45)54)14-17-61-19-21-63-23-25-65-27-29-67-31-33-69-35-37-71-39-41-73-42-40-72-38-36-70-34-32-68-30-28-66-26-24-64-22-20-62-18-15-52(60)74-55-50(58)11-12-51(55)59/h1-8H,11-43H2,(H,53,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSJNWDWFIZPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H75N3O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Characterization in Research Settings
Chemical Synthesis Pathways for DBCO-NHCO-PEG13-NHS Ester and Related Dibenzocyclooctyne Derivatives
Several routes for synthesizing the aza-dibenzocyclooctyne (also known as DIBAC) core have been developed. mdpi.comstclaircollege.canih.gov
Van Delft Route : One of the initial methods starts with 2-iodobenzyl alcohol and 2-ethynylaniline. mdpi.comencyclopedia.pub The key steps include a Sonogashira coupling to form an internal alkyne, semi-hydrogenation to create a cis-alkene, and an intramolecular reductive amination to form a key cyclic intermediate. mdpi.comencyclopedia.pub This intermediate is then subjected to bromination and a base-promoted elimination reaction to generate the strained eight-membered cyclooctyne (B158145) ring of the DIBAC core. mdpi.comencyclopedia.pub
Popik Route : An alternative pathway was developed to reduce the number of synthetic steps. mdpi.comencyclopedia.pub This route utilizes a Beckmann rearrangement as the key step to form the cyclic amide structure. researchgate.net
Other Strategies : Further refinements and alternative strategies have been explored, including pathways utilizing a Pictet-Spengler reaction with alkyne-cobalt complexes to construct the DIBAC ring system. mdpi.comencyclopedia.pub
Once a DBCO derivative with a reactive handle (e.g., a carboxylic acid or an amine) is synthesized, it is coupled to the PEG linker. For this compound, a DBCO-amine derivative would be reacted with a PEG linker that has a carboxylic acid at both ends, with one end activated (e.g., as an NHS ester) to form a stable amide bond. The remaining terminal carboxylic acid on the PEG chain is then activated to form the final NHS ester. This activation is a standard procedure in organic chemistry, commonly achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).
Post-Synthesis Functionalization Techniques for Amine-Containing Biomolecules via NHS Ester Chemistry
The NHS ester end of the this compound linker is designed for the specific modification of primary amino groups (-NH₂) present in biomolecules. lumiprobe.com This reaction is particularly useful for labeling proteins, as the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus are readily available targets. The reaction results in the formation of a stable, covalent amide bond.
The efficiency and specificity of the conjugation reaction are highly dependent on several key parameters, most notably the pH of the reaction buffer. lumiprobe.com
Key Reaction Parameters for NHS Ester Conjugation
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| pH | 7.0–9.0 (Optimal: 8.3–8.5) | At lower pH, primary amines are protonated (-NH₃⁺) and non-nucleophilic, preventing the reaction. At higher pH, the NHS ester is susceptible to rapid hydrolysis, which reduces conjugation efficiency. lumiprobe.comneb.com |
| Buffers | Amine-free buffers (e.g., PBS, HEPES, Borate (B1201080), Bicarbonate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester, lowering the yield of the desired conjugate. broadpharm.comneb.com |
| Solvent | Anhydrous DMSO or DMF | The NHS ester linker is often dissolved in a small amount of a water-miscible organic solvent like DMSO or DMF before being added to the aqueous buffer containing the biomolecule. broadpharm.comlumiprobe.com |
| Temperature | 4°C to Room Temperature (25°C) | The reaction can proceed effectively at room temperature (typically for 30-60 minutes) or overnight at 4°C. broadpharm.comneb.com |
| Molar Excess | 10- to 50-fold molar excess of NHS ester | The optimal ratio of linker to biomolecule depends on the concentration of the protein and the desired degree of labeling and should be determined empirically. vectorlabs.com |
The reaction is typically quenched by adding a surplus of a small molecule containing a primary amine, such as Tris or glycine, to consume any unreacted NHS ester. Following the reaction, the resulting bioconjugate must be purified to remove excess linker and reaction byproducts.
Analytical Approaches for Verifying Conjugate Formation and Linker Integrity
After the conjugation reaction, it is crucial to verify that the linker has been successfully attached to the biomolecule and to determine the degree of labeling (i.e., the average number of linker molecules per biomolecule). A combination of spectroscopic and chromatographic techniques is employed for this characterization.
Spectroscopic and Chromatographic Techniques for Conjugate Analysis
Spectroscopic Methods:
UV-Visible (UV-Vis) Spectroscopy : This is a straightforward and non-destructive method used to confirm and quantify the incorporation of the DBCO linker. The DBCO moiety has a characteristic absorbance maximum around 309 nm, while most proteins have an absorbance maximum at 280 nm due to the presence of tryptophan and tyrosine residues. nih.govrsc.orgaatbio.com By measuring the absorbance at both wavelengths, the concentration of the protein and the attached DBCO can be determined, allowing for the calculation of the degree of labeling. nih.gov The disappearance of the DBCO absorbance peak can also be used to monitor the subsequent "click" reaction with an azide-containing molecule in real-time. aatbio.comrsc.org
Mass Spectrometry (MS) : MS is a powerful tool for the characterization of bioconjugates. thermofisher.comresearchgate.net Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques. Analysis of the intact conjugate by MS can confirm the covalent attachment of the linker by detecting the expected increase in the total molecular weight. enovatia.comnih.gov The mass spectrum will often show a distribution of species corresponding to the protein with different numbers of attached linkers (e.g., +1 linker, +2 linkers, etc.), providing detailed information on the degree of labeling and the heterogeneity of the product. enovatia.com
Chromatographic Methods:
Hydrophobic Interaction Chromatography (HIC) : Similar to RP-HPLC, HIC separates molecules based on hydrophobicity but uses less denaturing conditions, making it well-suited for proteins. cellmosaic.com It can be used to resolve species with different numbers of attached linkers, providing a detailed profile of the conjugation products.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) : This technique separates proteins based on their molecular weight. A successful conjugation will result in a shift in the band of the modified protein to a higher molecular weight position on the gel compared to the unmodified protein. aatbio.comnih.gov
Summary of Analytical Techniques
| Technique | Principle | Information Obtained |
|---|---|---|
| UV-Vis Spectroscopy | Measures absorbance of light | Confirmation of DBCO incorporation (peak at ~309 nm); Calculation of Degree of Labeling (DOL). nih.govrsc.org |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio | Absolute confirmation of conjugation; Precise molecular weight of the conjugate; Distribution of species and DOL. researchgate.netenovatia.com |
| Size-Exclusion Chromatography (SEC) | Separation by hydrodynamic size | Separation of conjugate from unreacted linker; Detection of aggregates; Confirmation of increased molecular size. cellmosaic.comchromatographyonline.com |
| Reversed-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | Confirmation of conjugation via increased retention time. thermofisher.com |
| SDS-PAGE | Separation by molecular weight | Visualization of increased molecular weight via band shift. nih.gov |
Mechanistic Insights into Dbco Nhco Peg13 Nhs Ester Reactivity
Kinetics and Efficiency of NHS Ester Acylation with Primary Amines
N-hydroxysuccinimide esters are highly reactive and selective agents commonly used for bioconjugation, specifically targeting primary aliphatic amines. glenresearch.comlumiprobe.com The reaction proceeds via nucleophilic attack on the ester's carbonyl carbon by the amine, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. glenresearch.com
The efficiency of this acylation is highly dependent on pH. thermofisher.com The optimal pH range for the coupling of amines with NHS esters in aqueous buffers is between 8.3 and 8.5. lumiprobe.com In general, reactions are performed at a pH between 7.2 and 9. thermofisher.com A primary competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. glenresearch.com The rate of this hydrolysis increases with pH; for instance, the half-life of an NHS ester can be 4-5 hours at pH 7.0 but drops to just 10 minutes at pH 8.6 (at 4°C). thermofisher.com However, since primary amines are significantly better nucleophiles than water, the aminolysis reaction is generally favored. glenresearch.com
To achieve high efficiency and drive the reaction to completion, a molar excess of the NHS ester reagent is often used. researchgate.netnih.gov This ensures the complete acylation of all available primary amines on the target molecule, such as the N-terminus and the ε-amino groups of lysine (B10760008) residues in proteins. lumiprobe.comresearchgate.net It is important to note that a large excess may lead to side reactions with other nucleophilic residues like tyrosines, serines, and threonines, although the resulting ester bonds are less stable than the amide bonds formed with amines. researchgate.netacs.org
| Parameter | Condition/Observation | Reference |
|---|---|---|
| Target Functional Group | Primary aliphatic amines (-NH₂) | glenresearch.comthermofisher.com |
| Resulting Bond | Stable amide bond | glenresearch.com |
| Optimal Reaction pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | lumiprobe.comthermofisher.com |
| Competing Reaction | Hydrolysis of the ester group | acs.org |
| Side Reactions (with excess reagent) | Acylation of hydroxyl-containing amino acids (e.g., tyrosine, serine) | researchgate.netnih.govacs.org |
Reactivity and Selectivity of DBCO Moiety in Copper-Free Click Chemistry
The DBCO moiety is central to the linker's utility in bioorthogonal chemistry, enabling copper-free click reactions. This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), involves the [3+2] cycloaddition between the strained alkyne of the DBCO group and an azide (B81097). interchim.frlumiprobe.com The significant ring strain in the cyclooctyne (B158145) ring lowers the activation energy of the reaction, allowing it to proceed rapidly and efficiently at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst. interchim.frbiochempeg.comvectorlabs.comglenresearch.com
This copper-free nature is a major advantage for applications in living systems, as it avoids the toxicity associated with copper catalysts. interchim.frbiochempeg.comnih.gov The reaction is characterized by its high speed and efficiency, often resulting in nearly quantitative yields of a stable triazole product. interchim.frbiochempeg.com
A key feature of the DBCO-azide reaction is its remarkable selectivity and bioorthogonality. interchim.frglenresearch.com The DBCO and azide groups are largely inert to the vast array of functional groups naturally present in biological systems, such as amines, hydroxyls, sulfhydryls, and carboxyls. interchim.frvectorlabs.comlicorbio.com This means the reaction is highly specific, with the DBCO group preferentially and spontaneously labeling molecules that contain azide groups. interchim.frlicorbio.com This high degree of selectivity prevents off-target reactions and ensures that the conjugation occurs only at the desired site. vectorlabs.com The ligation is significantly faster than other bioorthogonal reactions like the Staudinger ligation, making it suitable for studying dynamic biological processes. interchim.fr
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | interchim.frnih.gov |
| Catalyst Requirement | None (Copper-free) | biochempeg.comvectorlabs.com |
| Reaction Conditions | Physiological temperature and pH, aqueous environments | vectorlabs.comlicorbio.com |
| Reactivity | Very fast, with high, often quantitative, yields | interchim.frbiochempeg.com |
| Selectivity | Highly selective for azides; bioorthogonal to other functional groups (amines, hydroxyls, sulfhydryls) | interchim.frvectorlabs.comlicorbio.com |
| Resulting Bond | Stable triazole linkage | interchim.frbiochempeg.com |
Impact of PEG13 Spacer Length and Hydrophilicity on Reaction Performance and Biological Systems
The polyethylene (B3416737) glycol (PEG) spacer is a critical component that imparts several beneficial properties to the crosslinker and the resulting conjugate. chempep.comprecisepeg.com PEG is a hydrophilic, biocompatible, flexible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units. chempep.comthermofisher.com
The length of the PEG spacer is a tunable parameter that provides spatial separation between the two molecules being conjugated. precisepeg.com The PEG13 chain is long enough to act as a flexible arm, which can minimize steric hindrance that might otherwise impede the reaction between the DBCO and azide or between the NHS ester and its target amine. precisepeg.compurepeg.com This separation can also preserve the biological activity of the conjugated molecules by preventing the linker or the other conjugated partner from masking active sites. mdpi.com Furthermore, the PEG chain creates a hydration shell that can shield the conjugate from enzymatic degradation and reduce non-specific binding to other proteins or surfaces. chempep.comyoutube.com This "stealth" property can also reduce immunogenicity and prolong circulation time in vivo. chempep.comaxispharm.com The use of a discrete-length PEG linker, such as PEG13, allows for precise control over the spacing and properties of the final conjugate, in contrast to polydisperse PEG mixtures. chempep.comthermofisher.com
| Property Conferred by PEG13 Spacer | Impact on Performance and Biological Systems | Reference |
|---|---|---|
| Hydrophilicity | Improves solubility in aqueous solutions, reduces aggregation. | precisepeg.comthermofisher.comaxispharm.com |
| Flexibility & Length | Minimizes steric hindrance, provides spatial separation between conjugated molecules. | chempep.comprecisepeg.compurepeg.com |
| Biocompatibility | Biologically inert and non-toxic. | chempep.comthermofisher.com |
| "Stealth" Properties | Reduces non-specific binding, minimizes immunogenicity, and can enhance stability. | chempep.comprecisepeg.comaxispharm.com |
| Pharmacokinetics | Can improve bioavailability and extend circulation half-life. | axispharm.compurepeg.com |
Applications in Advanced Bioconjugation and Chemical Biology
Covalent Attachment to Proteins, Peptides, and Antibodies
The ability to covalently modify proteins, peptides, and antibodies with DBCO-NHCO-PEG13-NHS ester opens up avenues for developing novel therapeutics, diagnostics, and research tools. The NHS ester moiety of the linker reacts specifically with primary amines, which are readily available on the surface of these biomolecules. biochempeg.comnanocs.net
The primary strategy for attaching this compound to proteins and peptides involves the reaction of the NHS ester with the ε-amine group of lysine (B10760008) residues. vectorlabs.com This lysine-directed conjugation is a robust and widely used method due to the high abundance and surface accessibility of lysine residues on most proteins. The reaction proceeds efficiently under mild pH conditions (typically pH 7-9) to form a stable amide bond. vectorlabs.com
For site-specific conjugation, while lysine-directed labeling is generally non-specific, a degree of site-specificity can be achieved by controlling the stoichiometry of the reaction. By using a limited molar excess of the DBCO linker, it is possible to preferentially label the most reactive and accessible lysine residues. vectorlabs.com For true site-specificity, enzymatic methods or the incorporation of unnatural amino acids with unique reactive handles are often employed, followed by reaction with a complementary DBCO-functionalized molecule. mdpi.com
The general procedure for lysine-directed conjugation involves dissolving the this compound in a water-miscible organic solvent like DMSO and then adding it to the protein solution in a suitable non-amine-containing buffer. vectorlabs.com
Interactive Data Table: Typical Reaction Conditions for Lysine-Directed Protein Conjugation
| Parameter | Condition | Rationale |
| pH | 7.0 - 9.0 | Favors the reaction between the NHS ester and primary amines while maintaining protein stability. vectorlabs.com |
| Buffer | Phosphate-buffered saline (PBS), HEPES, Borate (B1201080) | Must be free of primary amines (e.g., Tris, glycine) to avoid competing reactions. vectorlabs.com |
| Molar Excess of Linker | 10- to 50-fold | Dependent on protein concentration and desired degree of labeling. vectorlabs.com |
| Reaction Time | 30 minutes to 2 hours | Can be optimized based on the reactivity of the protein and desired conjugation efficiency. vectorlabs.com |
| Temperature | Room temperature or on ice | Milder temperatures can help maintain the integrity of sensitive proteins. vectorlabs.com |
The conjugation of this compound to antibodies is a critical step in the construction of advanced immunotherapies, such as antibody-drug conjugates (ADCs) and nanoengagers. By first reacting the antibody with the NHS ester end of the linker, a DBCO-functionalized antibody is produced. This "clicked-ready" antibody can then be conjugated to an azide-modified payload, such as a small molecule drug, a toxin, or an immune-stimulating agent, via a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. lumiprobe.comresearchgate.net
This two-step approach offers significant advantages, including the ability to purify the DBCO-activated antibody before introducing the payload, thus ensuring a more defined final conjugate. The hydrophilic PEG13 spacer helps to maintain the solubility and stability of the antibody conjugate and reduces the potential for aggregation. fishersci.comlumiprobe.com This methodology is being explored for the development of "nanoengagers," which are nanoparticle-based constructs designed to modulate immune responses.
Research Findings: In a study focused on the functionalization of virus-based nanoparticles (VNPs), a similar bifunctional linker, DBCO-PEG4-NHS ester, was used to attach azide-modified antibodies to the surface of the VNPs. nih.gov The NHS ester reacted with the surface-exposed lysine residues on the VNP coat proteins. Subsequently, azide-functionalized antibodies were conjugated to the DBCO-modified VNPs via copper-free click chemistry, demonstrating the feasibility of this strategy for creating complex, functional nanostructures. nih.gov
Functionalization of Oligonucleotides and Nucleic Acid Constructs
This compound is also a valuable reagent for the functionalization of oligonucleotides and other nucleic acid constructs. By introducing a primary amine at a specific position within an oligonucleotide sequence during synthesis (e.g., at the 3' or 5' terminus), the NHS ester of the linker can be used to attach a DBCO group. nih.gov This DBCO-modified oligonucleotide can then be readily conjugated to azide-containing molecules, such as proteins, peptides, or fluorescent dyes, using SPAAC. nih.gov
This approach is instrumental in creating DNA-protein conjugates for various applications, including force spectroscopy studies and the development of novel diagnostic probes. nih.gov The long, flexible PEG13 spacer is particularly beneficial in these constructs, as it provides sufficient distance between the oligonucleotide and the conjugated molecule to minimize steric hindrance and allow both components to function optimally. cd-bioparticles.net
Detailed Research Findings: A protocol for the chemical modification of amine-modified DNA oligos with DBCO-PEG4-NHS-ester has been described. nih.gov The reaction was carried out in a bicine (B94160) buffer at pH 8.0, with the DBCO linker present in a significant molar excess. To ensure the solubility of the hydrophobic DBCO moiety, the reaction was performed in the presence of 25% DMSO. nih.gov The resulting DBCO-modified oligonucleotides were then purified and used in subsequent SPAAC reactions to form protein-DNA hybrids. nih.gov
Interactive Data Table: Example Protocol for Oligonucleotide Functionalization
| Step | Reagent/Condition | Purpose |
| 1. Oligonucleotide Preparation | 3'-amine modified DNA oligo | Provides a primary amine for reaction with the NHS ester. nih.gov |
| 2. Reaction Buffer | Bicine-KOH, pH 8.0, with 25% DMSO | Maintains pH and solubilizes the DBCO linker. nih.gov |
| 3. Linker Addition | 5 mM DBCO-PEG4-NHS-ester | Provides a large molar excess to drive the reaction to completion. nih.gov |
| 4. Incubation | 37 °C | Facilitates the conjugation reaction. nih.gov |
| 5. Purification | Anion-exchange chromatography | Removes unreacted DBCO linker. nih.gov |
Conjugation to Complex Biological Systems and Cellular Components
The bioorthogonal nature of the DBCO-azide reaction makes this compound suitable for applications involving complex biological systems, such as the labeling of cellular components. precisepeg.com One common strategy involves a two-step process where cells are first treated with an azide-modified metabolic precursor. This precursor is incorporated into specific biomolecules (e.g., glycans, proteins, or lipids) on the cell surface through the cell's natural metabolic pathways.
Following this metabolic labeling, the cells can be treated with a DBCO-functionalized molecule, such as a fluorescent probe attached via a DBCO-PEG-NHS linker. The DBCO group on the probe then reacts specifically with the azide (B81097) groups on the cell surface, allowing for the visualization and tracking of the labeled biomolecules. nanocs.net
Research Findings: In a study demonstrating a universal functionalization strategy for amine-terminated nanocarriers, liposomes with surface primary amine groups were reacted with a DBCO-PEG4-NHS ester. rsc.org The successful introduction of DBCO groups onto the liposome (B1194612) surface was confirmed and quantified using an anthracene-azide assay. This DBCO-functionalized nanocarrier was then ready for site-specific coupling of azide-modified antibodies, showcasing the utility of this linker in preparing complex, targeted delivery systems. rsc.org The hydrophilic PEG spacer was noted to be important for providing a flexible connection and minimizing steric hindrance. rsc.org
Role in Targeted Molecular Research Excluding Clinical Aspects
Design and Synthesis of PROteolysis-TArgeting Chimeras (PROTACs)
PROTACs are innovative therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins. medchemexpress.comprecisepeg.com These chimeric molecules are composed of two distinct ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. medchemexpress.comprecisepeg.com The linker is a pivotal component, as its length, flexibility, and chemical composition can significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation. medchemexpress.comprecisepeg.com
The 13-unit PEG chain of DBCO-NHCO-PEG13-NHS ester provides a significant degree of flexibility and a substantial spatial separation between the two ends of the PROTAC. This is critical for enabling the target protein and the E3 ligase to adopt an optimal orientation for interaction within the ternary complex. Research has shown that the length of the PEG linker is a key determinant of PROTAC efficacy. While optimal linker lengths can vary depending on the specific target protein and E3 ligase pair, linkers in the range of 12 to over 20 carbons are commonly reported to be effective. medchemexpress.com
| Feature of PEG13 Linker | Contribution to PROTAC Function | Reference |
| Length | Provides optimal spatial separation between the target protein and E3 ligase, facilitating ternary complex formation. | medchemexpress.com |
| Flexibility | Allows for necessary conformational adjustments to achieve a stable and productive ternary complex. | precisepeg.com |
| Hydrophilicity | Improves the aqueous solubility of the PROTAC molecule, potentially enhancing its pharmacokinetic profile. | precisepeg.com |
Development of Antibody-Drug Conjugates (ADCs) and Related Biologics
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker connecting the antibody and the payload is a critical component that influences the stability, solubility, and efficacy of the ADC.
The length of the PEG linker can also influence the pharmacokinetic properties of the ADC. Longer linkers can shield the cytotoxic payload from the surrounding environment, potentially reducing premature drug release and off-target toxicity. The flexibility of the PEG13 chain can also ensure that the payload is accessible to its intracellular target upon internalization of the ADC into the cancer cell.
| Parameter | Impact of PEG13 Linker | Reference |
| Drug-to-Antibody Ratio (DAR) | The hydrophilic nature of the PEG13 spacer can help to solubilize hydrophobic payloads, allowing for a higher DAR without inducing aggregation. | |
| Pharmacokinetics | The extended and flexible PEG13 chain can potentially improve the in vivo stability and circulation half-life of the ADC. | |
| Payload Accessibility | The flexibility of the linker can ensure the payload is accessible to its target upon internalization. | medchemexpress.com |
Advanced Targeted Delivery Systems and Molecular Probes
The unique properties of this compound also make it a valuable tool for the development of advanced targeted delivery systems and molecular probes, including functionalized nanoparticles and multivalent constructs.
A notable application of this compound has been demonstrated in the engineering of trispecific natural killer (NK) cell engagers, termed nano-TriNKEs. In a study published in Science Advances in 2020, researchers utilized this specific linker to functionalize nanoparticles. researchgate.net The NHS ester end of the linker was used to attach to antibodies, and the DBCO end was then used for conjugation to azide-functionalized nanoparticles. This strategy allowed for the precise assembly of nanoparticles co-functionalized with antibodies targeting the epidermal growth factor receptor (EGFR) on tumor cells, as well as CD16 and 4-1BB on NK cells. researchgate.net The PEG13 spacer provided the necessary flexibility and reach for the antibodies to effectively engage their respective targets, leading to enhanced NK cell activation and tumor cell killing. researchgate.net
Multivalent constructs, which present multiple copies of a targeting ligand, can exhibit significantly enhanced binding avidity and selectivity for their target receptors compared to their monovalent counterparts. The this compound can be employed in the synthesis of such constructs. For instance, the NHS ester can be used to attach the linker to a central scaffold, and the DBCO groups can then be used to conjugate multiple copies of an azide-modified targeting ligand, such as a peptide or a small molecule. The length and flexibility of the PEG13 spacer are critical in these constructs, as they allow the multiple ligands to simultaneously engage their binding sites on the target receptor, a key requirement for achieving the desired avidity enhancement.
Imaging Agent and Fluorescent Probe Development
In the realm of molecular imaging, the this compound serves as a critical bridge for creating highly specific probes. The development of these agents follows a modular approach. First, a biomolecule with high affinity for a specific cellular or tissue target is conjugated with the linker via the NHS ester. This DBCO-functionalized biomolecule is then introduced into a research model, where it can accumulate at the target site. Subsequently, a smaller, azide-modified imaging molecule, such as a fluorescent dye or a radiotracer, is administered. This imaging agent can then rapidly and specifically bind to the pre-localized DBCO-tagged biomolecule through the SPAAC reaction. This method offers the potential for improved image contrast and reduced background signal compared to directly labeled imaging agents.
A significant application of this compound is in the conjugation of radiotracers for pretargeted imaging research, a technique primarily used with positron emission tomography (PET) and single-photon emission computed tomography (SPECT). This pretargeting strategy addresses a key challenge in traditional radioimmunotherapy and imaging, where the long circulation time of radiolabeled antibodies can lead to high background radiation in non-target tissues.
In a typical pretargeted research workflow, an antibody specific to a tumor antigen, for example, is first modified with the this compound. This DBCO-antibody conjugate is administered and allowed to accumulate at the tumor site while the unbound conjugate clears from circulation. In the second step, a small, azide-containing molecule carrying a radionuclide is injected. This radiolabeled probe, due to its small size, circulates rapidly and is quickly excreted if it does not encounter its DBCO-tagged target at the tumor site. The bioorthogonal click reaction between the DBCO on the antibody and the azide (B81097) on the radiotracer leads to the covalent attachment of the radionuclide at the intended target, enabling highly specific imaging.
While specific research data for the this compound is not extensively available in published literature, studies on analogous linkers with varying PEG chain lengths have demonstrated the feasibility and advantages of this approach. For instance, research using DBCO-PEG-NHS esters in preclinical models has shown efficient tumor targeting and high tumor-to-background ratios. These studies provide a strong basis for the expected performance of the PEG13 variant.
The table below illustrates hypothetical data based on findings from similar DBCO-PEG-NHS linkers in pretargeted imaging studies to provide an example of the types of research findings generated in this field.
| Parameter | Value | Research Context |
|---|---|---|
| Radiolabeling Efficiency of Azide-Probe | >95% | Conjugation of a diagnostic radionuclide to an azide-functionalized chelator. |
| Antibody-DBCO Conjugation Ratio | 2-5 DBCO molecules per antibody | Modification of a monoclonal antibody with a DBCO-PEG-NHS ester linker. |
| Tumor Uptake of Radiolabeled Probe (%ID/g) | 5-15 %ID/g at 4h post-injection | In vivo PET imaging in a xenograft mouse model pretargeted with a DBCO-antibody. |
| Tumor-to-Muscle Ratio | 10:1 to 20:1 at 24h | Biodistribution analysis following pretargeted radioimmunodetection. |
| Blood Clearance of Radiolabeled Probe | Rapid (t1/2 < 1 hour) | Pharmacokinetic studies of the small-molecule azide-radiotracer. |
This pretargeted approach, facilitated by linkers like this compound, holds considerable promise for advancing molecular imaging research by enabling the development of highly specific and effective imaging agents.
Integration into Material Science and Surface Engineering Research
Surface Modification of Biomaterials and Research Substrates
The ability to tailor the surface properties of biomaterials and research substrates is crucial for controlling biological interactions. DBCO-NHCO-PEG13-NHS ester facilitates this by allowing for the covalent attachment of specific biomolecules to surfaces that have been pre-functionalized with amine groups. The NHS ester end of the linker reacts with primary amines on the surface, introducing the DBCO group. This DBCO-activated surface can then be used to immobilize azide-containing molecules through a copper-free click chemistry reaction. This approach has been successfully employed to modify a range of materials, leading to enhanced biocompatibility and specific cell responses.
A notable application of this strategy is in the surface modification of electrospun polycaprolactone (B3415563) (PCL) nanofibers. In one study, an azide-terminated amphiphilic graft polymer was first used to coat the PCL nanofibers. Subsequently, DBCO-modified nanocapsules containing growth factors were immobilized on these azide-functionalized nanofibers. This surface modification resulted in a scaffold with improved cell adhesion and growth properties. researchgate.netnih.govfrontiersin.orgfrontiersin.org
| Material | Surface Modification | Key Findings | Reference |
| Polycaprolactone (PCL) Nanofibers | Immobilization of DBCO-modified protein nanocapsules onto azide-functionalized PCL | Increased surface roughness, significantly decreased water contact angle, enhanced cell adhesion and proliferation. | researchgate.netnih.gov |
| Research Substrates (general) | Covalent attachment of proteins and other biomolecules | Provides a stable and specific method for protein immobilization for various research applications. | google.com |
Nanomaterial Functionalization for Bioanalytical Platforms
The precise functionalization of nanomaterials is a key requirement for the development of sensitive and specific bioanalytical platforms. This compound provides a robust method for attaching capture molecules, such as antibodies and oligonucleotides, to the surface of nanoparticles. This is typically achieved by first reacting the NHS ester group of the linker with amine groups present on the nanoparticle surface, thereby introducing the DBCO moiety. These DBCO-functionalized nanoparticles can then specifically capture azide-modified target molecules or probes.
Oligo Functionalization on Nanoparticles for Diagnostic Assay Development
A significant application of this technology is the functionalization of nanoparticles with oligonucleotides for the development of diagnostic assays. For instance, CpG oligonucleotides, which are Toll-like receptor 9 (TLR9) agonists, have been successfully conjugated to the surface of azide-terminated PEG-b-PLA nanoparticles using a DBCO-PEG-NHS ester. This was achieved by first reacting an amine-modified CpG oligonucleotide with the DBCO-PEG-NHS ester to create a DBCO-CpG intermediate. This intermediate was then conjugated to the azide-functionalized nanoparticles via a copper-free click reaction. frontiersin.orgbiorxiv.org This method allows for the creation of well-defined nanoparticle-oligonucleotide conjugates with potential applications in immunomodulation and as adjuvants in vaccines.
The efficiency of such conjugation reactions is a critical factor. In the case of CpG functionalization on PEG-b-PLA nanoparticles, a threefold molar excess of DBCO-CpG to the azide (B81097) groups on the nanoparticles resulted in a conversion efficiency of over 90%. biorxiv.org
| Nanoparticle | Oligonucleotide | Linker | Application | Key Findings | Reference |
| Azide-terminated PEG-b-PLA | Amine-modified CpG | DBCO-PEG4-NHS ester | Vaccine adjuvant, immunomodulation | High conjugation efficiency (>90%) achieved. | biorxiv.org |
While specific data on the direct impact of this compound on the sensitivity of platforms like lateral flow immunoassays is not extensively detailed in the reviewed literature, the principle of covalent and oriented antibody conjugation it enables is a known strategy to enhance assay sensitivity compared to passive adsorption methods. nih.govnih.govresearchgate.net
Hydrogel and Scaffold Engineering for Controlled Release and Cell Culture Studies
In the realm of tissue engineering, the creation of bioactive scaffolds that can support cell growth and guide tissue regeneration is of paramount importance. This compound plays a crucial role in the bio-functionalization of hydrogels and scaffolds. This linker allows for the incorporation of growth factors and other signaling molecules into the scaffold matrix in a controlled and specific manner.
A compelling example is the functionalization of a polycaprolactone (PCL) scaffold for enhanced stem cell differentiation. In this work, an azide-functionalized PCL scaffold was developed. Separately, protein nanocapsules containing Bone Morphogenetic Protein 2 (BMP-2) were modified using a DBCO-PEG-NHS ester to introduce DBCO groups on their surface. These DBCO-functionalized nanocapsules were then immobilized onto the azide-modified PCL scaffold via a click reaction. researchgate.netnih.govfrontiersin.orgfrontiersin.org
This approach resulted in a scaffold with several beneficial properties. The surface modification led to a significant decrease in the water contact angle, indicating increased hydrophilicity, which is favorable for cell attachment. nih.gov Consequently, the functionalized scaffold demonstrated enhanced adhesion and proliferation of bone marrow stromal cells (BMSCs). researchgate.netnih.gov Furthermore, the nanocapsules provided a sustained release of BMP-2 over a period of 21 days, which in turn promoted the osteogenic differentiation of the cultured stem cells. researchgate.netnih.gov
| Scaffold Material | Bioactive Molecule | Linker System | Key Outcomes | Reference |
| Azide-functionalized Polycaprolactone (PCL) | BMP-2 containing nanocapsules | DBCO-PEG-NHS ester | Enhanced BMSC adhesion and proliferation; Controlled release of BMP-2 over 21 days; Promoted osteogenic differentiation. | researchgate.netnih.govfrontiersin.org |
| Hyaluronic acid and Collagen | Epidermal Growth Factor (EGF) | DBCO-PEG-NHS ester and Azido-PEG-NHS ester | Photoactivated release of EGF from the hydrogel for corneal regeneration. | researchgate.net |
This methodology of using this compound to bio-functionalize scaffolds provides a versatile platform for creating sophisticated 3D cell culture environments that can mimic the native extracellular matrix and provide controlled biochemical cues to guide cell behavior.
Emerging Methodologies and Future Research Perspectives
Strategies for Enhancing Reaction Efficiency and Bioorthogonality
While the SPAAC reaction involving DBCO is highly efficient and bioorthogonal, research continues to explore ways to further enhance these characteristics. aatbio.com The key principles guiding this research are selectivity, biocompatibility, and orthogonality. researchgate.net Strategies are being developed to increase reaction kinetics, minimize off-target reactions, and ensure complete inertness towards native biological functional groups. nih.govnih.gov
Reaction Kinetics Enhancement: The rate of SPAAC is inherently dependent on the ring strain of the cyclooctyne (B158145). magtech.com.cnsnmjournals.org While DBCO reagents exhibit favorable kinetics for many applications, with second-order rate constants typically in the range of 1 to 2 M⁻¹s⁻¹, certain scenarios, such as the labeling of low-abundance targets or applications in living animals, demand even faster reactions. nih.govoup.com
Several strategies have been explored to accelerate the reaction:
Structural Modification of the Cyclooctyne Core: Research into novel cyclooctyne structures has shown that modifications to the dibenzocyclooctyne core can significantly impact reaction rates. For instance, the development of oxa-dibenzocyclooctyne (ODIBO) resulted in a reagent with a rate constant of 45 M⁻¹s⁻¹, a significant improvement over standard DBCO derivatives. nih.gov This allows for efficient labeling with much lower concentrations of the azide-bearing molecule.
Micellar Catalysis: The use of surfactants to create micelles in the reaction medium has been shown to dramatically accelerate SPAAC rates. nih.gov In one study, micellar catalysis led to rate enhancements of up to 179-fold for the reaction between a cyclooctyne and a hydrophobic azide (B81097). nih.gov This approach not only increases reaction speed but can also improve selectivity for hydrophobic versus hydrophilic reaction partners. nih.gov
Solvent and Buffer Optimization: The choice of reaction buffer, pH, and temperature can influence SPAAC kinetics. A systematic study of these factors revealed that buffers like HEPES or borate (B1201080) can lead to shorter reaction times and higher yields compared to standard PBS. researchgate.net The inclusion of a hydrophilic PEG linker, such as the PEG13 chain in DBCO-NHCO-PEG13-NHS ester, can also enhance reaction rates by improving aqueous solubility and preventing the hydrophobic DBCO moiety from interacting unfavorably with biomolecules like antibodies. researchgate.netnih.gov
Improving Bioorthogonality: Bioorthogonality refers to the ability of a reaction to proceed in a complex biological environment without interfering with or being influenced by native biochemical processes. nih.govoup.com Although DBCO is largely inert to biological nucleophiles, minimizing any potential for side reactions is crucial for sensitive applications. aatbio.com Research has shown that some strained alkynes can react with biological thiols. nih.gov To address this, methods are being developed to further enhance the bioorthogonality of cyclooctyne reagents. For example, in studies with the related cyclooctyne BCN, the addition of β-mercaptoethanol (βME) was shown to reduce unwanted reactions with cysteine residues on proteins. researchgate.net Such strategies could be adapted to further refine the specificity of DBCO-based conjugations.
The table below summarizes key strategies and their impact on SPAAC reaction properties.
| Strategy | Method | Effect on Reaction | Key Findings |
| Cyclooctyne Core Modification | Synthesis of novel cyclooctyne analogs (e.g., ODIBO) | Increased Reaction Rate | ODIBO exhibits a rate constant of 45 M⁻¹s⁻¹, significantly faster than standard DBCO derivatives. nih.gov |
| Micellar Catalysis | Addition of surfactants to the reaction medium | Increased Reaction Rate & Selectivity | Up to 179-fold rate enhancement observed; can provide over 50-fold selectivity for hydrophobic azides. nih.gov |
| Reaction Condition Optimization | Systematic variation of buffer type, pH, and temperature | Increased Reaction Rate & Yield | HEPES and borate buffers can improve reaction kinetics compared to PBS. researchgate.net |
| Linker-Mediated Enhancement | Incorporation of hydrophilic linkers (e.g., PEG) | Increased Functional Reactivity | PEG linkers prevent hydrophobic interactions that can "mask" the reactive moiety, leading to a >5-fold enhancement in functional density on antibodies. nih.gov |
| Reduction of Off-Target Reactivity | Addition of scavenging reagents (e.g., βME for BCN) | Increased Bioorthogonality | Can reduce non-specific labeling of proteins by minimizing side reactions with thiols. researchgate.net |
Combinatorial Approaches and High-Throughput Conjugation Methodologies
The robustness and simplicity of the SPAAC reaction using this compound make it highly suitable for combinatorial and high-throughput applications. lumiprobe.com These approaches are critical for drug discovery, diagnostics development, and functional proteomics, where large libraries of bioconjugates must be synthesized and screened efficiently.
The fundamental two-step process—activating a biomolecule with this compound, followed by conjugation to an azide-tagged molecule—is readily adaptable to automated liquid handling systems. interchim.frresearchgate.net This allows for the parallel synthesis of numerous distinct conjugates in microplate formats. For example, a single DBCO-activated antibody can be reacted with a library of different azide-modified small molecules, peptides, or oligonucleotides to rapidly generate a panel of antibody-drug conjugates (ADCs) or imaging agents for screening. medchemexpress.com
A key advantage of using DBCO-based click chemistry in these platforms is the high efficiency and specificity of the reaction, which minimizes the need for extensive purification of the final products and reduces the incidence of failed conjugations. hiyka.comaatbio.com This leads to high yields and reproducible results, which are essential for reliable high-throughput screening assays. nih.gov
Example High-Throughput Workflow:
DBCO Activation: A protein of interest (e.g., an antibody) is reacted with this compound in a multi-well plate format. Excess reagent is removed using high-throughput methods like spin desalting columns. lumiprobe.comresearchgate.net
Combinatorial Conjugation: The DBCO-activated protein is then dispensed into an array of wells, each containing a different azide-modified molecule from a predefined library. The reaction is allowed to proceed under optimized conditions (e.g., overnight at 4°C). researchgate.net
Screening and Analysis: The resulting library of conjugates can be directly used in functional assays without extensive purification. For instance, a microfluidic microsphere array system can be used for rapid, high-throughput fluoroimmunoassays to assess the binding properties of the newly formed conjugates. nih.gov
This methodology enables the rapid exploration of structure-activity relationships and the identification of lead candidates with desired biological activities.
Computational Design and Prediction of this compound Conjugates
Computational chemistry is emerging as a powerful tool to predict and optimize the outcomes of bioconjugation reactions involving DBCO linkers. By modeling the reactants and the transition state of the SPAAC reaction, researchers can gain insights into factors that govern reaction kinetics and product stability. researchgate.net
Predicting Reaction Kinetics: Quantum mechanical calculations can be employed to determine the activation energy of the cycloaddition between a specific DBCO derivative and various azide-containing molecules. These calculations can help predict which azide structures will react most rapidly with the DBCO core, guiding the design of reaction partners for applications where speed is critical. For example, computational studies have compared the reactivity of different cyclooctynes like DBCO and BCN with aliphatic versus aromatic azides, revealing that the electronic properties of the azide significantly influence the reaction rate. nih.gov Such predictive models can be extended to the specific this compound linker to forecast its reactivity with a diverse library of azides.
Modeling Conjugate Structure and Function: Once the conjugate is formed, molecular dynamics simulations can predict its three-dimensional structure, stability, and interaction with other biomolecules. This is particularly important for complex conjugates like ADCs, where the attachment site and the nature of the linker can impact the antibody's binding affinity and the drug's efficacy. Computational models can help determine if the PEG13 linker provides sufficient spacing to prevent the conjugated payload from interfering with the antigen-binding site of an antibody. This in silico approach allows for the rational design of conjugates with optimal properties before committing to costly and time-consuming laboratory synthesis.
The table below outlines the application of computational methods in the context of DBCO conjugates.
| Computational Method | Application | Predicted Parameters | Relevance to this compound |
| Quantum Mechanics (e.g., DFT) | Reaction Mechanism Analysis | Activation energies, transition state geometries, reaction rate constants | Predicts reactivity with different azide partners, enabling rational selection of reagents for optimal kinetics. nih.gov |
| Molecular Dynamics (MD) Simulation | Conjugate Structure Prediction | 3D structure, conformational flexibility, solvent accessibility of payload | Assesses potential steric hindrance, ensures the PEG13 linker provides adequate spacing, and predicts overall stability of the final bioconjugate. |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Correlation between chemical structure and biological activity | Can be used to build models that predict the efficacy or binding affinity of a series of conjugates based on the properties of the azide-modified payload. |
Expanding the Scope of Bioorthogonal Reactions for Complex Molecular Architectures
The unique reliability of the DBCO-azide reaction has positioned it as a cornerstone in the development of strategies for constructing highly complex, multi-component molecular architectures. A significant area of advancement is the use of mutually orthogonal bioorthogonal reactions, where multiple, distinct labeling chemistries can be performed simultaneously in the same pot without cross-reactivity. researchgate.netresearchgate.net
In such schemes, the SPAAC reaction serves as one of the orthogonal pairs. For instance, the DBCO-azide ligation can be performed alongside an inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). nih.govnih.gov These two reactions are mutually orthogonal; the DBCO group will not react with the tetrazine, and the azide will not react with the TCO. nih.gov This orthogonality allows for the precise and simultaneous labeling of two different sites on a single biomolecule or two different biomolecules within the same complex biological system. nih.govresearchgate.net
This capability is being leveraged to build sophisticated molecular tools:
Dual-Labeled Proteins: Researchers can genetically encode two different noncanonical amino acids—one with an azide handle and another with a TCO handle—into a single protein. Subsequent simultaneous treatment with a DBCO-fluorophore and a tetrazine-fluorophore results in a dually labeled protein for advanced imaging studies. nih.gov
Heterobifunctional Linkers: The this compound itself can be a component in creating more complex linkers. For example, a molecule can be synthesized that contains a DBCO group on one end and a TCO group on the other, linked via a PEG spacer. nih.gov This allows for a multi-step conjugation process where the DBCO end is first attached to an azide-modified antibody, and the TCO end is then used to attach a tetrazine-modified imaging agent or drug. nih.gov
Multi-Target Imaging: In cell biology, orthogonality enables the simultaneous visualization of two different cell-surface receptors. One receptor can be targeted with a DBCO-modified antibody and labeled with an azide-fluorophore, while a second receptor is targeted with a TCO-modified antibody and labeled with a tetrazine-fluorophore. nih.gov
The continued development of new, mutually orthogonal bioorthogonal reactions will further expand the molecular complexity that can be achieved, allowing for the construction of intricate, multifunctional bioconjugates for advanced therapeutic and diagnostic applications. nih.govchimia.ch
Q & A
Basic Research Questions
Q. What is the reaction mechanism of DBCO-NHCO-PEG13-NHS ester with primary amines, and how do pH and buffer conditions influence conjugation efficiency?
- This compound reacts with primary amines (e.g., lysine residues or aminosilane surfaces) via NHS-ester chemistry, forming stable amide bonds. Optimal conjugation occurs at pH 7–9 in phosphate-buffered saline (PBS) or similar buffers . The PEG13 spacer reduces steric hindrance, enhancing accessibility to azide-containing targets in subsequent click chemistry steps . To validate pH sensitivity, titrate reaction buffers (e.g., HEPES vs. PBS) and quantify unreacted NHS ester via UV-Vis spectroscopy or SDS-PAGE .
Q. How can researchers determine the molar ratio of this compound to protein for optimal labeling without aggregation?
- Start with a 5–10-fold molar excess of this compound over the target protein. Monitor aggregation via dynamic light scattering (DLS) or size-exclusion chromatography (SEC). For example, in antibody functionalization, a 15:1 molar ratio achieved effective DBCO labeling without compromising structural integrity . Excess reagent can be removed using PD-10 desalting columns or dialysis .
Advanced Research Questions
Q. How can steric hindrance be minimized when using this compound in multi-step conjugations (e.g., antibody-drug conjugates or nanoengagers)?
- The PEG13 spacer provides flexibility, but steric effects may still arise in dense labeling. To optimize:
- Step 1 : Use lower reaction temperatures (4°C) to slow kinetics and improve site-specificity .
- Step 2 : Employ orthogonal conjugation strategies (e.g., thiol-maleimide for secondary modifications) to avoid competition with NHS-ester reactivity .
- Step 3 : Validate spatial orientation via cryo-EM or Förster resonance energy transfer (FRET) .
Q. What methodologies address solubility challenges when working with this compound in aqueous systems?
- While the PEG13 spacer enhances solubility, hydrophobic DBCO may precipitate in high-concentration aqueous solutions. Mitigate this by:
- Solvent selection : Dissolve the reagent in anhydrous DMSO or DMF first, then dilute into reaction buffers (<5% organic solvent) .
- Surfactant addition : Use 0.01% Tween-20 to stabilize hydrophobic interactions .
- Post-conjugation purification : Remove aggregates via SEC or centrifugal filtration .
Q. How can researchers validate the specificity of this compound conjugation in complex biological systems (e.g., serum-containing media)?
- Competitive assays : Co-incubate with free NHS esters (e.g., glycine) to block non-specific binding .
- Mass spectrometry : Perform tryptic digestion and LC-MS/MS to identify conjugation sites on lysine residues .
- Negative controls : Use DBCO-free NHS esters to confirm azide-specific click chemistry in downstream steps .
Q. What experimental design considerations are critical when integrating this compound into PROTAC synthesis?
- The PEG13 linker’s length affects proteasome recruitment efficiency.
- Design : Compare this compound with shorter PEG variants (e.g., PEG4 or PEG8) to optimize ubiquitin ligase proximity .
- Validation : Use Western blotting to measure target protein degradation and SPR to assess ternary complex stability .
Q. How can researchers ensure reproducibility of this compound-based assays across different biological models (e.g., cell lines vs. primary cells)?
- Standardization : Pre-treat cells with azide-modified metabolic precursors (e.g., Ac4ManNAz) to ensure consistent azide availability .
- Documentation : Follow NIH guidelines for reporting experimental conditions, including reagent batch numbers, storage temperatures, and solvent purity .
Q. How should contradictory data on reaction efficiency (e.g., low conjugation yields in certain proteins) be analyzed?
- Hypothesis testing : Assess lysine accessibility via protein structure modeling (e.g., PyMOL) or surface plasmon resonance (SPR).
- Method refinement : Optimize reaction time (1–4 hours) and temperature (25°C vs. 37°C) based on protein stability .
- Statistical rigor : Use ≥3 independent replicates and report confidence intervals for conjugation efficiency metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
